Quinidine hydrochloride monohydrate
CAS No.: 6151-40-2
Cat. No.: VC0006665
Molecular Formula: C20H27ClN2O3
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6151-40-2 |
---|---|
Molecular Formula | C20H27ClN2O3 |
Molecular Weight | 378.9 g/mol |
IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride |
Standard InChI | InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1 |
Standard InChI Key | SGVZDMWHXVXUBY-KAIFKDDSSA-N |
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl |
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl |
Chemical and Physical Properties
Quinidine hydrochloride monohydrate (CAS 6151-40-2) is a crystalline solid with the molecular formula CHNO·HCl·HO and a molecular weight of 378.893 g/mol . The compound’s structure includes a stereoisomeric configuration distinct from quinine, featuring five defined stereocenters and no E/Z centers . Its solubility profile is critical for pharmaceutical formulation, as it readily dissolves in water and ethanol, facilitating intravenous and oral administration.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | CHNO·HCl·HO |
Molecular Weight | 378.893 g/mol |
Melting Point | 258–259°C |
Boiling Point | 495.9°C at 760 mmHg |
Density | Not Available |
Optical Activity | Unspecified |
The monohydrate form ensures stability under standard storage conditions, though dehydration studies suggest sensitivity to prolonged heat exposure . Structural analysis via SMILES notation reveals a quinoline core substituted with methoxy and vinyl groups, critical for its interaction with ion channels .
Pharmacological Mechanisms
Ion Channel Modulation
Quinidine hydrochloride monohydrate primarily blocks voltage-gated sodium channels (Na), reducing the fast inward sodium current (I) during phase 0 of the cardiac action potential . This use-dependent blockade intensifies at higher heart rates, making it effective in suppressing re-entrant arrhythmias. Concurrently, it inhibits delayed rectifier potassium channels (I and I), prolonging repolarization and increasing the effective refractory period . Such dual-channel inhibition underlies its classification as a class Ia antiarrhythmic.
In vitro studies demonstrate additional activity against calcium channels (I) and ATP-sensitive potassium channels (K), though these effects are less clinically significant . Of note, quinidine’s blockade of KCa3.1 (IK) and KCa5.1 (SK) channels in smooth muscle cells highlights its utility in research models of vascular and gastrointestinal motility .
Mutant Channel Interactions
Quinidine’s potency varies significantly with ion channel mutations. For example, the F304Y mutation in KCa5.1 channels increases quinidine’s inhibitory effect (IC = 2.42 ± 0.60 μM) compared to wild-type channels (IC = 19.9 ± 1.41 μM) . Conversely, the R196Q mutation reduces sensitivity (IC = 38.4 ± 6.77 μM), illustrating how genetic variants influence drug efficacy . These findings have implications for personalized medicine, particularly in patients with congenital arrhythmia syndromes.
Enzymatic and Transport Protein Inhibition
Beyond direct ion channel effects, quinidine inhibits cytochrome P450 2D6 (CYP2D6) and P-glycoprotein (P-gp), altering the pharmacokinetics of co-administered drugs . This inhibition elevates plasma levels of beta-blockers, opioids, and antidepressants, necessitating dose adjustments. Notably, P-gp blockade permits centrally acting drugs like loperamide to cross the blood-brain barrier, posing risks of respiratory depression .
Clinical Applications
Antiarrhythmic Therapy
Quinidine remains a second-line agent for atrial fibrillation (AF) and ventricular tachycardia, particularly in patients unresponsive to newer agents. In equine medicine, a loading dose of 30 mg/kg quinidine sulfate dihydrate (equivalent to 16.58 mg/kg quinidine base) followed by 6.5 mg/kg every 2 hours achieves therapeutic plasma concentrations (median: 2.0 μg/mL) in 50% of horses . Monte Carlo simulations suggest that escalating to 45 mg/kg loading and 9 mg/kg maintenance increases the likelihood of sinus rhythm conversion but raises the risk of adverse effects (e.g., QRS widening) at concentrations ≥3.8 μg/mL .
Adjunctive Therapy in Neurological Disorders
The combination of quinidine and dextromethorphan (marketed as Nuedexta®) mitigates pseudobulbar affect in amyotrophic lateral sclerosis and multiple sclerosis . Quinidine’s CYP2D6 inhibition prevents rapid dextromethorphan metabolism, prolonging its central nervous system activity.
Antimalarial Use
Though largely supplanted by artemisinin derivatives, intravenous quinidine retains utility in severe Plasmodium falciparum malaria where artesunate is unavailable . Its mechanism involves disruption of parasitic heme detoxification pathways, akin to quinine.
Research Applications
Smooth Muscle Physiology
Quinidine hydrochloride monohydrate’s blockade of KCa3.1 and KCa5.1 channels has proven invaluable in studying vascular tone regulation and airway hyperreactivity. In rodent models, topical application to the sciatic nerve reduces somatosensory evoked potential (SSEP) amplitudes by 47–62% and increases latencies by 15–30%, underscoring its local anesthetic properties .
Cardiac Electrophysiology
The compound’s effects on action potential duration (APD) and QT interval are leveraged in vitro to model drug-induced arrhythmias. Studies using Langendorff-perfused hearts demonstrate that quinidine prolongs APD by 25–40% at concentrations ≥2 μg/mL, mirroring clinical observations .
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